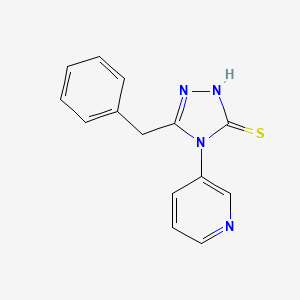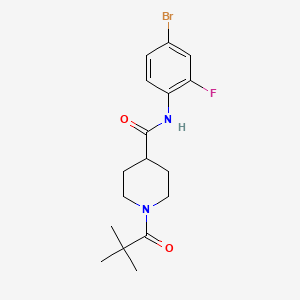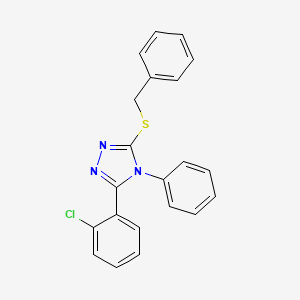![molecular formula C20H24N2O4S2 B4837796 3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4837796.png)
3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide
Overview
Description
3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a potent inhibitor of the proteasome, which is an essential component of the cellular machinery responsible for protein degradation. The inhibition of the proteasome by MPTP has been shown to have a variety of effects on cellular processes, making it a valuable tool for studying the mechanisms of various diseases.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide is based on the inhibition of the proteasome, which is responsible for the degradation of intracellular proteins. The proteasome is composed of a catalytic core and regulatory subunits that control the entry of substrates into the core. This compound binds to the catalytic core of the proteasome, blocking the entry of substrates and preventing their degradation.
Biochemical and Physiological Effects:
The inhibition of the proteasome by this compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, the accumulation of misfolded proteins induces apoptosis, leading to cell death. In neurodegenerative disorders, the accumulation of misfolded proteins is a hallmark of the disease, and the inhibition of the proteasome by this compound can increase the accumulation of misfolded proteins, leading to the death of neurons.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide in lab experiments is its ability to selectively inhibit the proteasome, allowing researchers to study the effects of proteasome inhibition on cellular processes. However, the use of this compound can also have limitations, as the inhibition of the proteasome can have pleiotropic effects on cellular processes, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the use of 3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide in scientific research. One potential direction is the development of this compound-based therapies for cancer treatment. Another potential direction is the use of this compound in the study of the mechanisms of neurodegenerative disorders, such as Alzheimer's disease. Additionally, the development of new proteasome inhibitors based on this compound could lead to the development of more effective therapies for a variety of diseases.
Scientific Research Applications
3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively used in scientific research to study the mechanisms of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. The proteasome inhibition by this compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. In neurodegenerative disorders, such as Parkinson's disease, the accumulation of misfolded proteins is a hallmark of the disease. The inhibition of the proteasome by this compound has been shown to increase the accumulation of misfolded proteins, making it a valuable tool for studying the mechanisms of the disease.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-16-2-6-18(7-3-16)27-15-10-20(23)21-17-4-8-19(9-5-17)28(24,25)22-11-13-26-14-12-22/h2-9H,10-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBIYVPANFPRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-methylphenoxy)propyl]azepane](/img/structure/B4837715.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4837717.png)
![1-(3-chlorophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4837718.png)
![2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4837724.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4837728.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B4837739.png)


![1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4837748.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4837763.png)
![4-[({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-ethyl-2-pyrrolidinone](/img/structure/B4837765.png)
![3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4837771.png)


